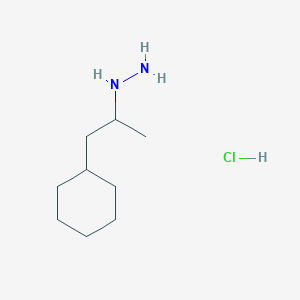
1-(2-Cyclohexyl-1-methylethyl)hydrazine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Cyclohexyl-1-methylethyl)hydrazine hydrochloride is a chemical compound with the molecular formula C9H21ClN2 It is a hydrazine derivative, characterized by the presence of a cyclohexyl group attached to the hydrazine moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Cyclohexyl-1-methylethyl)hydrazine hydrochloride typically involves the reaction of cyclohexylmethyl ketone with hydrazine hydrate in the presence of hydrochloric acid. The reaction is carried out under reflux conditions, and the product is isolated by crystallization. The general reaction scheme is as follows: [ \text{Cyclohexylmethyl ketone} + \text{Hydrazine hydrate} \xrightarrow{\text{HCl, reflux}} \text{this compound} ]
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
1-(2-Cyclohexyl-1-methylethyl)hydrazine hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding hydrazones or other oxidized derivatives.
Reduction: It can be reduced to form simpler amines or other reduced products.
Substitution: The hydrazine moiety can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydrazones, while reduction can produce amines.
Aplicaciones Científicas De Investigación
1-(2-Cyclohexyl-1-methylethyl)hydrazine hydrochloride has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of hydrazones and other nitrogen-containing compounds.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and enzyme inhibition.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs or as a precursor to pharmacologically active compounds.
Industry: It is used in the production of various chemicals and materials, including polymers and specialty chemicals.
Mecanismo De Acción
The mechanism of action of 1-(2-Cyclohexyl-1-methylethyl)hydrazine hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The hydrazine moiety can form covalent bonds with active sites of enzymes, leading to inhibition or modification of their activity. The compound may also interact with cellular membranes and other biomolecules, affecting various biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
1-Cyclohexyl-2-(1-phenylcyclohexyl)hydrazine hydrochloride:
Cyclohexylhydrazine hydrochloride: A simpler hydrazine derivative with only a cyclohexyl group attached to the hydrazine moiety.
Uniqueness
1-(2-Cyclohexyl-1-methylethyl)hydrazine hydrochloride is unique due to its specific structure, which imparts distinct chemical reactivity and potential for diverse applications. Its combination of cyclohexyl and hydrazine groups makes it a versatile compound in both synthetic and research contexts.
Propiedades
Número CAS |
52644-05-0 |
|---|---|
Fórmula molecular |
C9H21ClN2 |
Peso molecular |
192.73 g/mol |
Nombre IUPAC |
1-cyclohexylpropan-2-ylhydrazine;hydrochloride |
InChI |
InChI=1S/C9H20N2.ClH/c1-8(11-10)7-9-5-3-2-4-6-9;/h8-9,11H,2-7,10H2,1H3;1H |
Clave InChI |
WLBNNPDYTYDCIV-UHFFFAOYSA-N |
SMILES canónico |
CC(CC1CCCCC1)NN.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


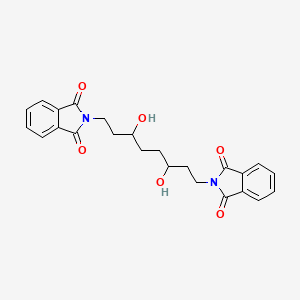

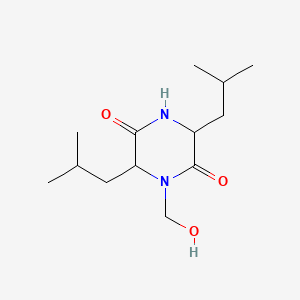
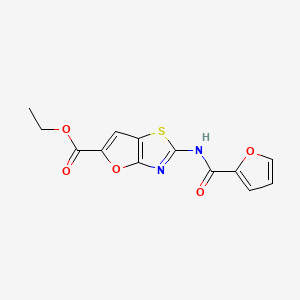
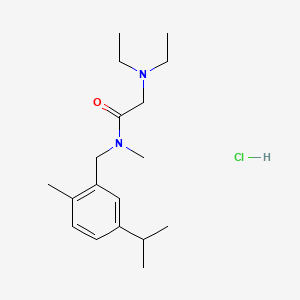
![(1S,7S,10R,11S,12S,16R)-7,11-dihydroxy-8,8,10,12,16-pentamethyl-3-[(E)-1-(2-methyl-1,3-thiazol-4-yl)prop-1-en-2-yl]-17-oxa-4-azabicyclo[14.1.0]heptadecane-5,9-dione](/img/structure/B12810131.png)
![2-[2-({[(9h-Fluoren-9-yl)methoxy]carbonyl}amino)propanamido]acetic acid](/img/structure/B12810136.png)

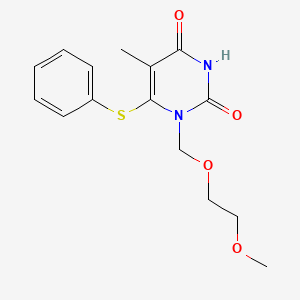


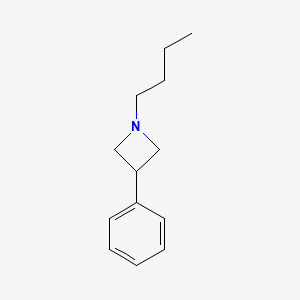
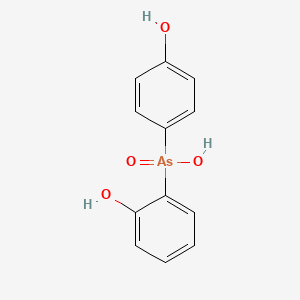
![2-ethyl-5,6-dimethyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one](/img/structure/B12810170.png)
